3-(2-Amino-4-bromophenoxy)propan-1-ol

Description

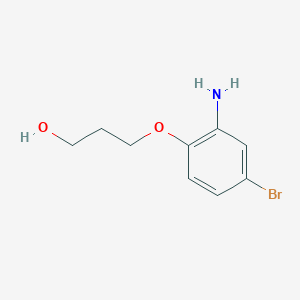

3-(2-Amino-4-bromophenoxy)propan-1-ol is a brominated aromatic alcohol featuring a phenoxy ether backbone substituted with an amino group at the 2-position and a bromine atom at the 4-position of the phenyl ring. This compound is structurally distinct due to the combination of electron-donating (amino) and electron-withdrawing (bromo) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H12BrNO2 |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

3-(2-amino-4-bromophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H12BrNO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |

InChI Key |

JIDPKEBLSWSTBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)OCCCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Amino-4-bromophenoxy)propan-1-ol typically involves the reaction of 2-amino-4-bromophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-(2-Amino-4-bromophenoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(2-amino-phenoxy)propan-1-ol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Amino-4-bromophenoxy)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study the interactions of amino and bromophenoxy groups with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-bromophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Amino-4-bromophenoxy)propan-1-ol with three related propan-1-ol derivatives, focusing on synthesis, structural features, and spectral data.

3-(2-Bromophenyl)propan-1-ol

- Structure: Lacks the phenoxy ether and amino groups but retains the brominated phenyl ring.

- Synthesis : Prepared via reduction of 3-(2-bromophenyl)propionic acid, achieving a 95% yield as a colorless oil .

- Key Differences: The absence of the phenoxy and amino groups simplifies the molecule, likely enhancing its stability and synthetic accessibility.

3-(1H-Imidazol-5-yl)propan-1-ol

- Structure: Replaces the brominated phenoxy group with a heterocyclic imidazole ring.

- Synthesis : Produced via a multi-step process involving filtration and high-temperature recrystallization, yielding 61% as a white solid. Mass spectrometry (MS) confirmed a molecular ion peak at m/z 127 (M+1) .

3-(2-Nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol

- Structure : Features a nitro group and a sulfonated indole moiety, adding steric bulk and polar functional groups.

- Structural Data : Crystal structure analysis reveals bond lengths (e.g., C13–C15: 1.420 Å) and angles (e.g., C13–C15–C16: 1.467°) critical for conformational stability .

- Key Differences : The nitro and sulfonyl groups enhance polarity and may influence solubility or binding affinity in pharmacological contexts.

Comparative Data Table

Key Findings and Implications

Synthetic Accessibility: The high yield of 3-(2-bromophenyl)propan-1-ol (95%) contrasts with the discontinued status of this compound, suggesting synthetic or purification challenges in the latter due to its complex substituents .

Spectroscopic Utility : Mass spectrometry (e.g., m/z 127 for the imidazole derivative) and crystallographic data (e.g., bond angles ) provide critical benchmarks for validating synthetic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.